4-Bromo-1-methoxy-2-(methoxymethoxy)benzene 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 623550-16-3
VCID: VC2037791
InChI: InChI=1S/C9H11BrO3/c1-11-6-13-9-5-7(10)3-4-8(9)12-2/h3-5H,6H2,1-2H3
SMILES: COCOC1=C(C=CC(=C1)Br)OC
Molecular Formula: C9H11BrO3
Molecular Weight: 247.09 g/mol

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

CAS No.: 623550-16-3

Cat. No.: VC2037791

Molecular Formula: C9H11BrO3

Molecular Weight: 247.09 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene - 623550-16-3

Specification

CAS No. 623550-16-3
Molecular Formula C9H11BrO3
Molecular Weight 247.09 g/mol
IUPAC Name 4-bromo-1-methoxy-2-(methoxymethoxy)benzene
Standard InChI InChI=1S/C9H11BrO3/c1-11-6-13-9-5-7(10)3-4-8(9)12-2/h3-5H,6H2,1-2H3
Standard InChI Key TWHPNWMJJYXOSY-UHFFFAOYSA-N
SMILES COCOC1=C(C=CC(=C1)Br)OC
Canonical SMILES COCOC1=C(C=CC(=C1)Br)OC

Introduction

Chemical Identity and Structure

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is a substituted benzene derivative with three key functional groups strategically positioned on the aromatic ring. The compound is characterized by the following identifiers:

Basic Identification Parameters

ParameterValue
CAS Number623550-16-3
Molecular FormulaC₉H₁₁BrO₃
Molecular Weight247.086 g/mol
Exact Mass245.989
IUPAC Name4-bromo-1-methoxy-2-(methoxymethoxy)benzene
Common SynonymsBenzene, 4-bromo-1-methoxy-2-(methoxymethoxy)-

Structural Identifiers

Identifier TypeValue
InChIInChI=1S/C9H11BrO3/c1-11-6-13-9-5-7(10)3-4-8(9)12-2/h3-5H,6H2,1-2H3
InChIKeyTWHPNWMJJYXOSY-UHFFFAOYSA-N
SMILESBrc1cc(OCOC)c(OC)cc1

The chemical structure consists of a benzene ring with a bromine atom at the 4-position, a methoxy group at the 1-position, and a methoxymethoxy (MOM) protecting group at the 2-position. This particular arrangement of functional groups makes the compound useful in various synthetic applications, particularly in multistep organic syntheses where selective protection and functionalization are required .

Physical and Chemical Properties

The physical and chemical properties of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene determine its behavior in chemical reactions and influence its handling requirements. The following table summarizes these key properties:

Physical Properties

PropertyValue
Physical StateNot specified in sources
Density1.4±0.1 g/cm³
Boiling Point278.4±30.0 °C at 760 mmHg
Melting PointNot available
Flash Point110.8±23.0 °C
Vapor Pressure0.0±0.6 mmHg at 25°C

Chemical Properties

PropertyValue
LogP (Partition Coefficient)2.44040
PSA (Topological Polar Surface Area)27.69000
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0
Rotatable Bonds4

The compound exhibits moderate lipophilicity with a LogP value of approximately 2.44, indicating a reasonable balance between hydrophilic and hydrophobic properties. This characteristic is important for considerations in reaction solvent selection and potential biological applications. The presence of three oxygen atoms provides hydrogen bond accepting capabilities, while the absence of hydrogen bond donors influences its interaction with solvents and other molecules .

SupplierProduct NumberQuantityPrice (USD)Price Date
Matrix Scientific1780525g$9902021-12-16
AOBChem31300500mg$1282021-12-16
A1 Biochem Labs65683675g$6002021-12-16
Chemcia ScientificCC00-96825g$6152021-12-16
A2B Chem LLCAG81368-250mg250mg$1502024-04-19
A2B Chem LLCAG81368-500mg500mg$1872024-04-19
A2B Chem LLCAG81368-1g1g$2352024-04-19
A2B Chem LLCAG81368-5g5g$6742024-04-19
A2B Chem LLCAG81368-10g10g$1,1002024-04-19
TRCB993868-50mg50mg$502022-06-06
TRCB993868-100mg100mg$952022-06-06
TRCB993868-500mg500mg$3202022-06-06
AaronAR00EMLG-1g1g$2812023-12-14
AaronAR00EMLG-5g5g$8442023-12-14

The pricing data reveals significant variations among suppliers, with prices ranging from $50 for 50mg to $1,100 for 10g. This price variation may be attributed to differences in purity, production methods, or market positioning. Most suppliers offer the compound with a purity of approximately 95%, which is suitable for most research applications .

Synthesis and Applications

Synthetic Role and Methods

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene serves as an important synthetic intermediate in organic chemistry. The compound is strategically designed with a methoxymethoxy protecting group, which is a common protecting group for phenols and alcohols in multistep organic syntheses. The bromine functionality at the para position makes it particularly useful for coupling reactions such as Suzuki, Stille, or Negishi couplings, which are fundamental in creating carbon-carbon bonds .

Key synthetic applications include:

  • As a building block in the synthesis of complex organic molecules

  • In cross-coupling reactions utilizing the reactive bromine site

  • In the preparation of pharmaceutically relevant compounds

  • As a protected phenol derivative that can be selectively deprotected

The compound has been cited in several scientific publications and patents, indicating its importance in organic synthesis:

  • Araki, Hiroshi; Inoue, Munenori; Katoh, Tadashi in Organic Letters, 2003, vol. 5, #21 p. 3903-3906, utilized this compound in their synthetic methodology .

  • MITSUBISHI TANABE PHARMA CORPORATION researchers (Morimoto, Hiroshi; Sakamoto, Toshiaki; Himiyama, Toshiyuki; Kawanishi, Eiji; Matsumura, Takehiko) referenced the compound in their patent WO2010/30027 A1, 2010, pages 55-56 .

The presence of the compound in both academic literature and industrial patents demonstrates its versatility and utility in both research and potential commercial applications.

Hazard TypeClassification
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation)
Precautionary StatementsP261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P362+P364-P405-P501
GHS CodeGHS07

Related Compounds

Several structural analogs of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene exist with similar properties but different substitution patterns or protective groups. Some notable related compounds include:

Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight
4-Bromo-1-methoxy-2-(methoxymethyl)benzene338454-43-6C₉H₁₁BrO₂231.09 g/mol
4-Bromo-1-methoxy-2-methylbenzene14804-31-0C₈H₉BrO201.061 g/mol
4-bromo-2-(methoxymethoxy)phenol(Listed as synonym)--

These related compounds share similar structural features but differ in specific functional groups, affecting their reactivity and potential applications in organic synthesis .

Research Applications

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene has been utilized in various research contexts, particularly in synthetic organic chemistry. Its unique structural features make it valuable for:

  • Building blocks in total synthesis of natural products

    • The compound appears in literature related to the synthesis of complex organic molecules, where selective functionalization is required .

  • Cross-coupling reactions

    • The bromine functionality serves as an excellent handle for palladium-catalyzed coupling reactions like Suzuki, Negishi, and other transformations .

  • Pharmaceutical intermediate synthesis

    • References in patents suggest its utility in medicinal chemistry and pharmaceutical development pathways .

  • Methodology development

    • The compound has been employed in the development of new synthetic methodologies, particularly those involving selective deprotection and functionalization strategies .

The controlled reactivity of the bromide functionality, combined with the strategically placed protecting group and methoxy substituent, provides synthetic chemists with a versatile building block for creating more complex molecular architectures.

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